molecular formula C6H12BNO2 B8184170 [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid

[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid

Cat. No.: B8184170
M. Wt: 140.98 g/mol
InChI Key: ITPPQOZVIYXNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a tetrahydropyridine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid typically involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with boronic acid derivatives. One common method includes the use of boronic esters as intermediates, which are then hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, halides, bases like potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

    Molecular Probes: It can be used as a molecular probe in biological studies to investigate enzyme activities and cellular processes.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism by which [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid exerts its effects is largely dependent on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in catalytic processes and molecular recognition .

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • Phenylboronic acid pinacol ester

Uniqueness: Compared to similar compounds, [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid offers unique reactivity due to the position of the boronic acid group on the tetrahydropyridine ring. This positioning allows for specific interactions and reactions that are not as readily achievable with other boronic acid derivatives .

Properties

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BNO2/c1-8-4-2-3-6(5-8)7(9)10/h3,9-10H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPPQOZVIYXNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCN(C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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